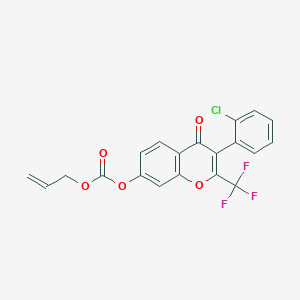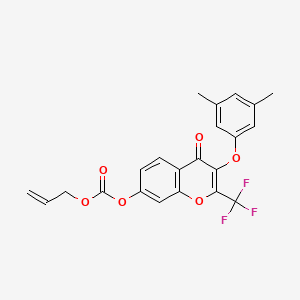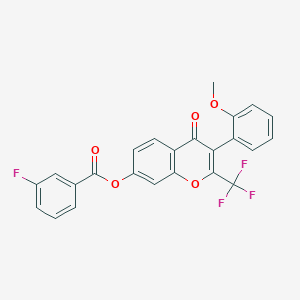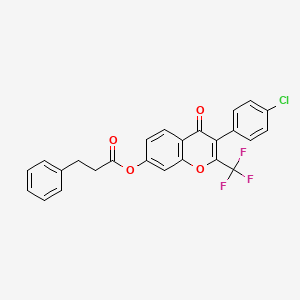![molecular formula C25H13ClO7 B3755544 [3-(2-Chlorophenoxy)-4-oxochromen-7-yl] 2-oxochromene-3-carboxylate](/img/structure/B3755544.png)
[3-(2-Chlorophenoxy)-4-oxochromen-7-yl] 2-oxochromene-3-carboxylate
Overview
Description
[3-(2-Chlorophenoxy)-4-oxochromen-7-yl] 2-oxochromene-3-carboxylate: is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This particular compound features a unique structure with two chromene moieties linked through a carboxylate group, making it an interesting subject for chemical and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Chlorophenoxy)-4-oxochromen-7-yl] 2-oxochromene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
-
Formation of 3-(2-Chlorophenoxy)-4-oxochromen-7-yl intermediate
Starting materials: 2-chlorophenol and 4-hydroxycoumarin.
Reaction conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (around 100°C).
Product: 3-(2-Chlorophenoxy)-4-oxochromen-7-yl intermediate.
-
Coupling with 2-oxochromene-3-carboxylic acid
Starting materials: 3-(2-Chlorophenoxy)-4-oxochromen-7-yl intermediate and 2-oxochromene-3-carboxylic acid.
Reaction conditions: The coupling reaction is facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM) at room temperature.
Product: this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Conditions: Reactions are typically carried out in aqueous or organic solvents at controlled temperatures.
Products: Oxidation can lead to the formation of quinone derivatives.
-
Reduction
Reagents: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Conditions: Reactions are performed in inert atmospheres (e.g., nitrogen or argon) to prevent oxidation.
Products: Reduction can yield hydroxy derivatives.
-
Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Reactions are carried out in polar solvents like ethanol or methanol at moderate temperatures.
Products: Substitution reactions can produce various substituted chromene derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology
Antimicrobial Activity: Studies have shown that chromene derivatives exhibit significant antimicrobial properties, making them potential candidates for developing new antibiotics.
Antioxidant Properties: The compound’s structure allows it to scavenge free radicals, providing protective effects against oxidative stress.
Medicine
Anti-inflammatory Agents: The compound has been investigated for its potential to inhibit inflammatory pathways, offering therapeutic benefits in conditions like arthritis.
Anticancer Activity: Research has indicated that chromene derivatives can induce apoptosis in cancer cells, making them promising candidates for cancer therapy.
Industry
Dye and Pigment Production: The compound’s chromophore structure makes it suitable for use in the production of dyes and pigments.
Material Science: It can be used in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of [3-(2-Chlorophenoxy)-4-oxochromen-7-yl] 2-oxochromene-3-carboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in oxidative stress and inflammation, modulating their activity.
Pathways: It influences pathways such as the NF-κB signaling pathway, which plays a crucial role in regulating immune responses and inflammation.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, known for its use in the synthesis of dyes and pesticides.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in the manufacture of flexible plastic articles.
Uniqueness
Structural Complexity: [3-(2-Chlorophenoxy)-4-oxochromen-7-yl] 2-oxochromene-3-carboxylate has a more complex structure compared to simpler aniline derivatives, providing unique chemical and biological properties.
Biological Activity: The presence of two chromene moieties linked through a carboxylate group enhances its potential for diverse biological activities, setting it apart from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[3-(2-chlorophenoxy)-4-oxochromen-7-yl] 2-oxochromene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H13ClO7/c26-18-6-2-4-8-20(18)32-22-13-30-21-12-15(9-10-16(21)23(22)27)31-24(28)17-11-14-5-1-3-7-19(14)33-25(17)29/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLYWWNFCOYMGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OC3=CC4=C(C=C3)C(=O)C(=CO4)OC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H13ClO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



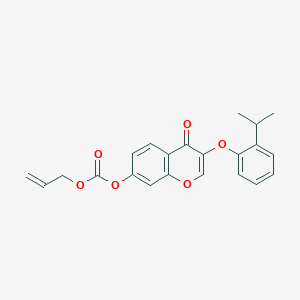
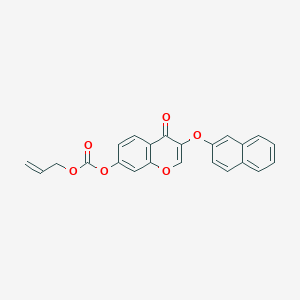
![[3-(4-Chlorophenyl)-4-oxochromen-7-yl] 3-fluorobenzoate](/img/structure/B3755475.png)
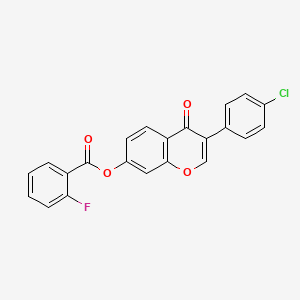
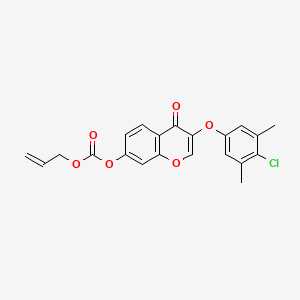
![[3-(4-Chlorophenyl)-4-oxochromen-7-yl] 3,4-dimethylbenzoate](/img/structure/B3755485.png)
![[3-(2,4-Dichlorophenyl)-4-oxochromen-7-yl] 3,3-dimethylbutanoate](/img/structure/B3755491.png)
![[3-(4-Chlorophenyl)-4-oxochromen-7-yl] 2-nitrobenzoate](/img/structure/B3755505.png)
